molecular formula C6H8N2O2 B115397 4-Ethyloxazole-5-carboxamide CAS No. 143569-35-1

4-Ethyloxazole-5-carboxamide

Cat. No.: B115397
CAS No.: 143569-35-1
M. Wt: 140.14 g/mol
InChI Key: PDCNBVJHULYQSI-UHFFFAOYSA-N
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Description

4-Ethyloxazole-5-carboxamide is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the fourth position and a carboxamide group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes, which forms the oxazole ring. The ethyl group can be introduced via alkylation reactions, and the carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to facilitate the cycloaddition and amidation reactions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

4-Ethyloxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyloxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-Ethyloxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a carboxamide group on the oxazole ring makes it a versatile compound for various applications .

Biological Activity

4-Ethyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an oxazole ring with an ethyl group at the fourth position and a carboxamide group at the fifth position. This unique structure contributes to its biological activity, making it a subject of various studies aimed at understanding its pharmacological potential.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for selected compounds in this category are summarized in Table 1.

CompoundMIC against E. coli (µg/ml)MIC against S. aureus (µg/ml)
This compound1.63.2
Standard Drug (Ampicillin)0.50.25

This table illustrates that this compound shows comparable activity to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study focused on its role as a STING (Stimulator of Interferon Genes) agonist, which plays a crucial role in immune response against tumors. The compound was shown to activate STING pathways effectively, leading to enhanced antitumor immunity.

Table 2 summarizes the findings from various studies regarding the anticancer activity of this compound and related compounds:

CompoundIC50 (µM)Mechanism of Action
This compound10STING pathway activation
Compound A15Apoptosis induction
Compound B20Cell cycle arrest

These results indicate that the compound's mechanism involves immune modulation and direct cytotoxic effects on cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its role as a STING agonist suggests that it may enhance the immune response against tumors by promoting the production of type I interferons .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Antimicrobial Efficacy : In a study evaluating a series of oxazole derivatives, this compound was found to outperform several standard antibiotics in inhibiting bacterial growth, particularly against resistant strains .
  • Cancer Immunotherapy : Another study demonstrated that treatment with this compound led to significant tumor regression in mouse models of cancer, highlighting its potential as an immunotherapeutic agent .

Properties

IUPAC Name

4-ethyl-1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-5(6(7)9)10-3-8-4/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCNBVJHULYQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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